1-(Isoquinolin-5-yl)ethanol

Description

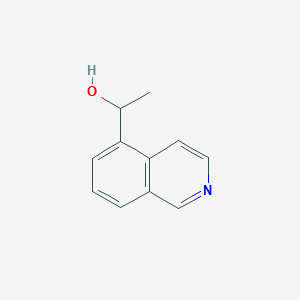

1-(Isoquinolin-5-yl)ethanol (CAS: 1204598-85-5) is a substituted isoquinoline derivative characterized by an ethyl alcohol chain attached to the 5-position of the isoquinoline ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol. Synonyms include 5-Isoquinolinemethanol, alpha-methyl- and SCHEMBL1830567. The compound is commercially available through two suppliers, as noted in chemical registries. Its InChIKey (SZJPIBMCTCQMAE-UHFFFAOYSA-N) provides a unique identifier for structural verification.

The hydroxyl group at the 1-position of the ethyl chain distinguishes it from other isoquinoline alcohols, influencing its polarity, solubility, and reactivity.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-isoquinolin-5-ylethanol |

InChI |

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3 |

InChI Key |

SZJPIBMCTCQMAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CN=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Isoquinolin-5-yl)ethanone (CAS: N/A)

- Structural Difference : Replaces the hydroxyl group (-OH) with a ketone (-C=O) at the 1-position of the ethyl chain.

- Commercial Availability: Listed with six suppliers, indicating greater industrial accessibility compared to 1-(Isoquinolin-5-yl)ethanol.

- Applications : Ketones like this are often intermediates in pharmaceutical synthesis, where they may undergo reduction to form alcohols (e.g., via NaBH₄ or catalytic hydrogenation). The higher supplier count suggests broader utility as a precursor.

2-(Isoquinolin-5-yl)ethan-1-ol (CAS: 1000521-95-8)

- Structural Difference : The hydroxyl group is at the 2-position of the ethyl chain instead of the 1-position, making it a positional isomer.

- Molecular Properties: Shares the same molecular formula (C₁₁H₁₁NO) and weight (173.21 g/mol) as this compound but differs in stereoelectronic effects.

- Implications: Positional isomerism can alter hydrogen-bonding capacity and metabolic stability.

1,5-Isoquinolinediol (CAS: N/A)

- Structural Difference: Features hydroxyl groups at both the 1- and 5-positions of the isoquinoline ring, increasing polarity.

- This suggests similar handling protocols for this compound.

Pharmaceutical Intermediates

- This compound: Likely serves as a building block for heterocyclic compounds, such as benzoimidazo-isoquinolinones, which are explored in medicinal chemistry.

- 1-(Isoquinolin-5-yl)ethanone: Its ketone group enables participation in condensation reactions (e.g., forming Schiff bases) or reductions to alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.